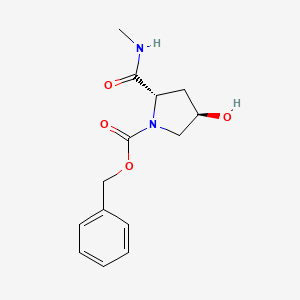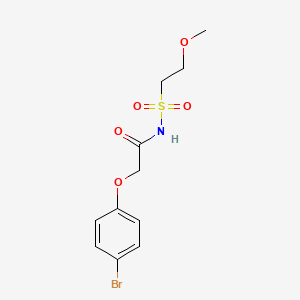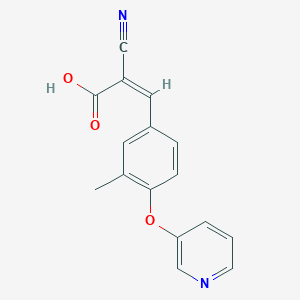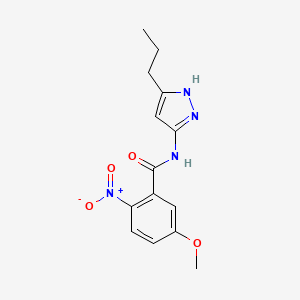![molecular formula C17H25N3O3 B7553349 [4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)
[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone, commonly known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPH is a piperazine derivative that has been synthesized and studied for its potential use in cancer treatment and other medical applications.
Mecanismo De Acción
The mechanism of action of HPPH involves the activation of singlet oxygen, a highly reactive form of oxygen that can cause damage to cancer cells. HPPH is activated by light, which causes it to produce singlet oxygen, leading to the destruction of cancer cells. This mechanism of action makes HPPH an ideal candidate for targeted cancer therapy, as it can be activated only in cancer cells, leaving healthy cells unharmed.
Biochemical and Physiological Effects:
HPPH has been shown to have a variety of biochemical and physiological effects. In addition to its potential use in cancer treatment, HPPH has also been studied for its potential use in other medical applications, such as the treatment of bacterial infections and as an anti-inflammatory agent. HPPH has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HPPH in lab experiments is its high affinity for cancer cells, making it an ideal candidate for targeted cancer therapy. HPPH is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using HPPH in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are many potential future directions for the study of HPPH. One of the most promising areas of research is the development of new and improved methods for the synthesis of HPPH, which could lead to more efficient and cost-effective production of the compound. In addition, further research is needed to fully understand the mechanisms of action of HPPH and its potential applications in various fields of scientific research. Finally, the development of new and improved photodynamic therapy techniques that utilize HPPH could lead to more effective and targeted cancer treatments.
Métodos De Síntesis
The synthesis of HPPH involves several steps that require careful attention to detail. The first step involves the reaction between 4-(2-bromoethyl)morpholine and 4-hydroxybenzaldehyde to form 4-(2-hydroxy-2-phenylethyl)morpholine. The second step involves the reaction between 4-(2-hydroxy-2-phenylethyl)morpholine and 1-(4-morpholinyl)-2-nitroethene to form HPPH. The final step involves the reduction of HPPH using palladium on carbon to form the desired product.
Aplicaciones Científicas De Investigación
HPPH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of HPPH is in cancer treatment. HPPH has been shown to have a high affinity for cancer cells, making it an ideal candidate for targeted cancer therapy. In addition, HPPH has also been studied for its potential use in photodynamic therapy, a non-invasive cancer treatment that uses light to activate photosensitizing agents.
Propiedades
IUPAC Name |
[4-(2-hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-16(15-4-2-1-3-5-15)14-18-6-8-19(9-7-18)17(22)20-10-12-23-13-11-20/h1-5,16,21H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVWLFRCOGWNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]pyridine-3-carbonitrile](/img/structure/B7553273.png)

![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)



![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)

![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)

![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)